molecular formula C9H15NO5 B8595005 Dimethyl 3-acetamidopentanedioate CAS No. 77313-13-4

Dimethyl 3-acetamidopentanedioate

Cat. No.: B8595005
CAS No.: 77313-13-4
M. Wt: 217.22 g/mol
InChI Key: AQTSWOQNELMCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-acetamidopentanedioate is a diester derivative of pentanedioic acid (glutaric acid) featuring an acetamido (-NHCOCH₃) substituent at the third carbon position. This compound is of interest in organic synthesis and pharmaceutical intermediate production due to its polar functional groups, which influence reactivity and solubility.

Properties

CAS No.

77313-13-4

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

dimethyl 3-acetamidopentanedioate

InChI

InChI=1S/C9H15NO5/c1-6(11)10-7(4-8(12)14-2)5-9(13)15-3/h7H,4-5H2,1-3H3,(H,10,11)

InChI Key

AQTSWOQNELMCPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)OC)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl 3-Aminopentanedioate Acetate

  • Structure: Features a primary amino (-NH₂) group at the third carbon, likely protonated and paired with an acetate counterion.
  • Molecular Formula: C₉H₁₇NO₆ .
  • Molecular Weight : 235.23 g/mol .
  • CAS Number : 1345983-89-2 .
  • Applications : Serves as a high-purity pharmaceutical intermediate, highlighting its role in drug synthesis .
  • Properties: The ionic nature of the amino-acetate group may enhance water solubility compared to non-ionic derivatives.

Dimethyl 3-(Cyanomethylidene)pentanedioate

  • Structure: Contains a cyanomethylidene (-C(CN)=CH₂) group, introducing electron-withdrawing character.
  • Molecular Formula: C₉H₁₁NO₄ .
  • Molecular Weight : 213.19 g/mol .
  • CAS Number : 142509-31-7 .
  • Applications : Likely used in organic synthesis as a Michael acceptor due to the reactive α,β-unsaturated ester system .
  • Properties: The cyano group may reduce solubility in polar solvents but increase reactivity toward nucleophiles.

Dimethyl 3-Phenylpentanedioate

  • Structure : Substituted with a phenyl (-C₆H₅) group at the third carbon, introducing aromaticity.
  • Molecular Formula : C₁₃H₁₄O₄ (inferred from structure).
  • Crystallographic Data : Single-crystal X-ray studies confirm a planar ester geometry with mean C–C bond lengths of 0.002 Å, suggesting stable packing in the solid state .
  • Applications: Potential use in materials science or as a monomer for polyesters, leveraging its rigid aromatic core .

Comparative Analysis Table

Property Dimethyl 3-Acetamidopentanedioate* Dimethyl 3-Aminopentanedioate Acetate Dimethyl 3-(Cyanomethylidene)pentanedioate Dimethyl 3-Phenylpentanedioate
Substituent Acetamido (-NHCOCH₃) Amino-acetate (-NH₃⁺·OAc⁻) Cyanomethylidene (-C(CN)=CH₂) Phenyl (-C₆H₅)
Molecular Formula C₁₀H₁₅NO₅ (hypothetical) C₉H₁₇NO₆ C₉H₁₁NO₄ C₁₃H₁₄O₄
Molecular Weight (g/mol) 245.23 (hypothetical) 235.23 213.19 234.25
Polarity High (amide, ester) Very high (ionic) Moderate (cyano, ester) Low (aromatic, ester)
Reactivity Amide hydrolysis, ester cleavage Salt formation, nucleophilic amine Nucleophilic addition (Michael acceptor) Ester hydrolysis, aromatic reactions
Applications Pharmaceutical intermediates Pharmaceutical intermediates Organic synthesis Materials science, polymers

Key Research Findings

Solubility Trends: Ionic derivatives like dimethyl 3-aminopentanedioate acetate exhibit higher aqueous solubility, whereas phenyl-substituted analogs are more lipophilic .

Reactivity: Cyanomethylidene derivatives demonstrate enhanced electrophilicity, making them suitable for conjugate addition reactions .

Structural Stability : Crystallographic data for dimethyl 3-phenylpentanedioate confirms a rigid, planar structure, which may influence its solid-state applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.